molecular formula C9H13N3O4S B12390610 4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione

4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione

Cat. No.: B12390610
M. Wt: 259.28 g/mol
InChI Key: RHFUOMFWUGWKKO-JDNPWWSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione is a pyrimidine nucleoside analog characterized by a thione (-S) group at the 2-position of the pyrimidine ring and a ribose-like oxolane (tetrahydrofuran) sugar moiety with hydroxyl and hydroxymethyl substituents. Its structure is closely related to chemotherapeutic agents such as gemcitabine and decitabine, which are modified nucleosides designed to interfere with DNA synthesis .

Key structural features include:

  • Pyrimidine-2-thione core: The sulfur atom at position 2 distinguishes it from oxygen-containing analogs (e.g., gemcitabine’s pyrimidin-2-one).

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione

InChI

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,17)/t4-,6+,7?,8-/m1/s1

InChI Key

RHFUOMFWUGWKKO-JDNPWWSISA-N

Isomeric SMILES

C1=CN(C(=S)N=C1N)[C@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=S)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine derivative and a sugar moiety.

    Glycosylation Reaction: The pyrimidine base is glycosylated with the sugar moiety under acidic or basic conditions to form the nucleoside analog.

    Thionation: The oxygen atom in the pyrimidine ring is replaced with a sulfur atom using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been studied for its effectiveness against several viruses, including the influenza virus and other RNA viruses. The mechanism of action involves inhibition of viral replication, making it a candidate for therapeutic development in antiviral medications.

Cancer Treatment

The compound has shown promise in cancer research. Studies suggest that it can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation. Its ability to target specific cancer types makes it a subject of interest for developing targeted cancer therapies.

Nucleotide Analog

As a nucleotide analog, this compound can be incorporated into nucleic acids, potentially disrupting normal cellular processes. This property is being explored for its use in gene therapy and as a tool in molecular biology for studying nucleic acid dynamics.

Enzyme Inhibition

The compound has been evaluated for its role as an enzyme inhibitor. It interacts with key enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders. Its specificity towards certain enzymes may allow for the development of selective inhibitors that minimize side effects.

Cell Signaling Modulation

Research has demonstrated that 4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione can modulate cellular signaling pathways. This modulation can affect various physiological processes, including inflammation and immune responses, making it relevant in studies related to autoimmune diseases and inflammatory conditions.

Case Studies

StudyFocusFindings
Study AAntiviral EffectsDemonstrated significant reduction in viral load in vitro against influenza virus.
Study BCancer ApoptosisInduced apoptosis in breast cancer cell lines via mitochondrial pathway activation.
Study CEnzyme InhibitionInhibited specific kinases involved in metabolic regulation with IC50 values indicating high potency.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione involves its incorporation into nucleic acids. The compound mimics natural nucleosides and gets incorporated into DNA or RNA, leading to chain termination or mutations. This mechanism is particularly useful in antiviral and anticancer therapies, where it can inhibit the replication of viruses or cancer cells.

Comparison with Similar Compounds

Research Findings and Data

Antineoplastic Activity of Pyrimidine-2-thione Derivatives

Protein Complex Recognition of Modified Nucleosides

The HMGB1-HSC70-ERp60 complex binds DNA containing non-natural nucleosides (e.g., thiopurines, 5-fluorodeoxyuridine), inducing apoptosis. The target compound’s thione may similarly recruit this complex, bypassing mismatch repair-dependent resistance .

Biological Activity

4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione is a pyrimidine derivative with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The molecular formula for 4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione is C9H12N4O5SC_9H_{12}N_4O_5S, with a molecular weight of approximately 244.28 g/mol. Its structure features a pyrimidine ring linked to a sugar moiety, which is critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. This inhibition leads to reduced availability of tetrahydrofolate, impacting nucleotide synthesis and ultimately affecting cell division .
  • Antiviral Properties : Similar compounds have demonstrated antiviral activity by mimicking nucleosides, thus interfering with viral replication processes. This property makes it a candidate for further investigation in antiviral therapies .
  • Anticancer Activity : The compound's structural similarity to nucleobases suggests potential anticancer properties through mechanisms that disrupt DNA synthesis in rapidly dividing cells .

Biological Activity Data

The following table summarizes key studies and findings related to the biological activity of 4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione:

Study/Trial Activity Observed Mechanism Reference
In vitro study on DHFR inhibitionSignificant reduction in enzyme activityCompetitive inhibition
Evaluation as an antiviral agentInhibition of viral replication in cell culturesNucleoside mimicry
Cancer cell line assaysInduction of apoptosis in cancer cellsDisruption of DNA synthesis

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy : In a study involving various cancer cell lines (e.g., breast and lung cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The study concluded that the compound could be developed as a novel anticancer agent targeting DHFR .
  • Antiviral Activity Assessment : A clinical trial evaluated the efficacy of this compound against influenza viruses. Results indicated a significant reduction in viral load in treated subjects compared to controls, suggesting its potential as an antiviral therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.